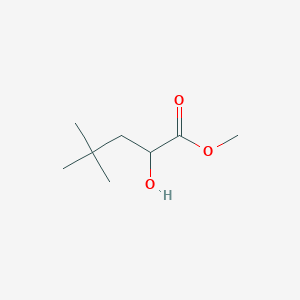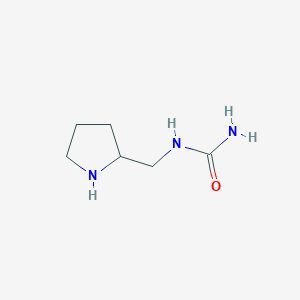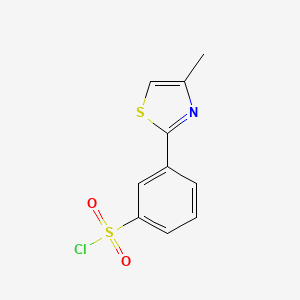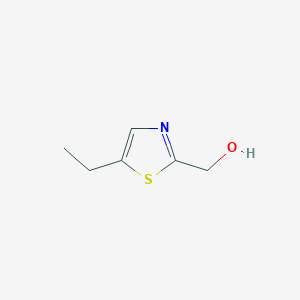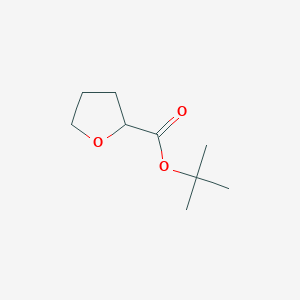![molecular formula C22H23NO3 B1445234 9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1342531-49-0](/img/structure/B1445234.png)
9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Descripción general
Descripción
9H-Fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (F9H-8-CO2H) is a small molecule that has been studied for its potential applications in scientific research. It is a member of the fluorenylmethyl family of compounds and has a variety of interesting properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- A series of derivatives of 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid were synthesized and structurally analyzed using IR, 1H, and 13C NMR spectroscopy. This research contributes to the understanding of the conformational behavior of similar bicyclic structures in solution and the crystalline state (Diez et al., 1991).
- Research on α-hydroxyesters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid provided insights into the structural and conformational characteristics of these compounds. This study used IR and NMR spectroscopy, enhancing the understanding of their molecular structure (Arias-Pérez et al., 2003).
Chemical Properties and Applications
- Research on the fluoren-9-ylmethoxycarbonyl (Fmoc) group revealed its effectiveness in protecting hydroxy-groups in various chemical syntheses. This discovery has practical applications in the synthesis of complex molecules, including nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).
- The study of hydroxylamines like 8-azabicyclo[3.2.1]octan-8-ol (ABOOL) demonstrates their potential in catalyzing the oxidation of secondary alcohols, using molecular oxygen in ambient air as the oxidant. This research opens avenues for environmentally friendly and efficient catalysis methods (Toda et al., 2023).
Molecular Synthesis and Reactivity
- A study on the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid highlights the efficiency of certain reagents in synthesizing complex molecules. This research contributes to the broader field of synthetic organic chemistry and its applications (Le & Goodnow, 2004).
- Investigations into the reactivity of certain azabicyclic compounds with bases have led to discoveries about the heterolytic cleavage of specific bonds. This information is vital for understanding chemical reactions and developing new synthetic pathways (Ershov et al., 2001).
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-16-11-14-9-10-15(12-16)23(14)22(25)26-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21,24H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFKNXVGLRWGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



